Undecafluoropentane-1-sulfonic acid sodium salt
Overview
Description
Synthesis Analysis
The synthesis of sulfonic acid salts, such as Undecafluoropentane-1-sulfonic acid sodium salt, can be achieved through the Negishi reaction of vinyl sulfonates . This cross-coupling reaction benefits from the easy separation of the formed alkenes and sulfonic acid salts based on their different solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5F11NaO3S.
Chemical Reactions Analysis
Sulfonic acid salts, including this compound, can be used in various chemical reactions. For instance, they can be converted to sulfonyl fluorides using thionyl fluoride . The cross-coupling reaction of vinyl sulfonates is another method for the synthesis of sulfonic acid salts and sulfonic acids .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 372.09 g/mol. More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Environmental Presence and Health Impacts
Polyfluoroalkyl Chemicals in the U.S. Population : This study focused on the exposure of the general U.S. population to various PFCs, documenting widespread exposure and changing concentrations over time due to shifts in industrial practices (Calafat et al., 2007).
Exposure and Health Outcomes : Research has explored the relationship between PFC serum concentrations and various health outcomes, including cholesterol levels, body weight, insulin resistance, and the potential for developmental neurotoxicants (Nelson et al., 2009; Hoffman et al., 2010).
Association with Allostatic Load : A study aimed to explore the association between allostatic load, an index of chronic stress, and nine per- and polyfluoroalkyl substances, suggesting exposure to these compounds is associated with increased allostatic load (Bashir & Obeng-Gyasi, 2022).
Future Directions
Sulfinate salts, including Undecafluoropentane-1-sulfonic acid sodium salt, have been recognized as useful building blocks for organic synthesis . They have been studied extensively due to their versatile reactivity . Future research may focus on improving classical methods and developing novel protocols for the synthesis of sulfinate salts .
Properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O3S.Na/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCRVHLQCCOBM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893449 | |
Record name | Sodium perfluoropentanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630402-22-1 | |
Record name | Sodium perfluoropentanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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